molecular formula C18H17Cl2N5O B458436 (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B458436
M. Wt: 390.3g/mol
InChI Key: LEOOCHRSTVVWHY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then functionalized with the 3,4-dichlorobenzyl and 1-ethyl groups through nucleophilic substitution reactions.

    Formation of the propenamide linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the functionalized pyrazole and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17Cl2N5O

Molecular Weight

390.3g/mol

IUPAC Name

(E)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C18H17Cl2N5O/c1-2-24-11-14(8-21-24)4-6-18(26)23-15-9-22-25(12-15)10-13-3-5-16(19)17(20)7-13/h3-9,11-12H,2,10H2,1H3,(H,23,26)/b6-4+

InChI Key

LEOOCHRSTVVWHY-GQCTYLIASA-N

SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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